Cas no 1630470-28-8 ((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)
![(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid structure](https://ja.kuujia.com/scimg/cas/1630470-28-8x500.png)
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid 化学的及び物理的性質
名前と識別子
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- (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid
- EN300-6505242
- 1630470-28-8
-
- インチ: 1S/C10H9F3O2/c1-6(9(14)15)7-4-2-3-5-8(7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m1/s1
- InChIKey: JPPNPOBHKNSXQZ-ZCFIWIBFSA-N
- ほほえんだ: FC(C1C=CC=CC=1[C@H](C(=O)O)C)(F)F
計算された属性
- せいみつぶんしりょう: 218.05546401g/mol
- どういたいしつりょう: 218.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3Ų
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6505242-0.1g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 0.1g |
$1244.0 | 2023-05-29 | ||
Enamine | EN300-6505242-0.25g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 0.25g |
$1300.0 | 2023-05-29 | ||
Enamine | EN300-6505242-2.5g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 2.5g |
$2771.0 | 2023-05-29 | ||
Enamine | EN300-6505242-0.5g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 0.5g |
$1357.0 | 2023-05-29 | ||
Enamine | EN300-6505242-1.0g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 1g |
$1414.0 | 2023-05-29 | ||
Enamine | EN300-6505242-5.0g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 5g |
$4102.0 | 2023-05-29 | ||
Enamine | EN300-6505242-10.0g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 10g |
$6082.0 | 2023-05-29 | ||
Enamine | EN300-6505242-0.05g |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid |
1630470-28-8 | 0.05g |
$1188.0 | 2023-05-29 |
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(2R)-2-[2-(trifluoromethyl)phenyl]propanoic acidに関する追加情報
Recent Advances in the Study of (2R)-2-[2-(Trifluoromethyl)phenyl]propanoic Acid (CAS: 1630470-28-8)
In recent years, the compound (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 1630470-28-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral molecule, characterized by its trifluoromethylphenyl moiety, has shown promising potential in various therapeutic applications, including anti-inflammatory and analgesic properties. The unique structural features of this compound, particularly the presence of the trifluoromethyl group, contribute to its enhanced metabolic stability and bioavailability, making it a valuable candidate for drug development.
Recent studies have focused on elucidating the mechanistic pathways through which (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid exerts its pharmacological effects. One notable investigation demonstrated its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study revealed that the compound exhibits a high affinity for COX-2, with minimal off-target effects, thereby reducing the risk of adverse side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Another area of research has explored the synthetic routes for producing (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid with high enantiomeric purity. Advances in asymmetric synthesis and catalytic methods have enabled the efficient production of this compound, addressing previous challenges related to yield and stereoselectivity. These developments are critical for scaling up production and ensuring the availability of high-quality material for preclinical and clinical studies.
In addition to its anti-inflammatory properties, (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid has been investigated for its potential in treating neurodegenerative diseases. Preliminary findings suggest that the compound may modulate neuroinflammatory pathways, offering a novel therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. However, further studies are needed to validate these findings and explore the underlying mechanisms.
The pharmacokinetic profile of (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid has also been a subject of recent research. Studies have shown that the compound exhibits favorable absorption and distribution characteristics, with a half-life that supports once-daily dosing. These properties, combined with its low toxicity profile, position it as a promising candidate for further development.
Despite these advancements, challenges remain in the clinical translation of (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid. Issues such as formulation stability, drug-drug interactions, and long-term safety need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academia and industry will be essential to overcome these hurdles and bring this compound to market.
In conclusion, (2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid (CAS: 1630470-28-8) represents a promising therapeutic agent with diverse applications in medicine. Ongoing research continues to uncover its potential, paving the way for innovative treatments in inflammation, neurodegeneration, and beyond. The integration of advanced synthetic techniques and mechanistic studies will be crucial for realizing the full therapeutic potential of this compound.
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